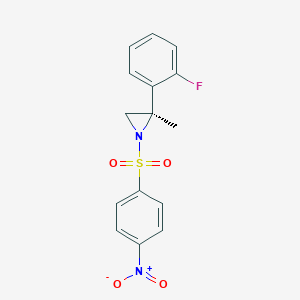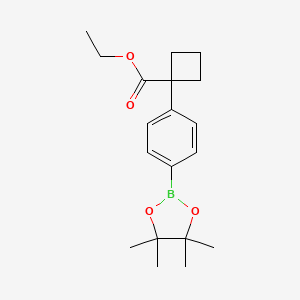
Cyclohexanecarboxylic acid, 2-cyano-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxylic acid, 2-cyano-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C₁₂H₁₈N₂O₂. It is a derivative of cyclohexanecarboxylic acid where a cyano group (-CN) is attached to the second carbon of the cyclohexane ring, and the carboxylic acid group is esterified with 1,1-dimethylethanol (tert-butanol).
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Cyclohexanecarboxylic acid can be reacted with tert-butanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the ester.
Cyano Group Introduction: The cyano group can be introduced through a nitrile synthesis reaction, where a suitable precursor (e.g., cyclohexanecarboxylic acid chloride) is reacted with a cyanide source (e.g., potassium cyanide).
Industrial Production Methods:
Batch Process: Cyclohexanecarboxylic acid and tert-butanol are mixed in a reactor with an acid catalyst under controlled temperature and pressure conditions.
Continuous Process: A continuous flow reactor can be used for large-scale production, where reactants are continuously fed into the reactor and the product is continuously removed.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form cyclohexanecarboxylic acid.
Reduction: Reduction reactions can convert the cyano group to an amine group, forming cyclohexanecarboxylic acid, 2-amino-, 1,1-dimethylethyl ester.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Various nucleophiles (e.g., Grignard reagents) in anhydrous conditions.
Major Products Formed:
Cyclohexanecarboxylic acid (from oxidation)
Cyclohexanecarboxylic acid, 2-amino-, 1,1-dimethylethyl ester (from reduction)
Various substituted cyclohexanecarboxylic acid derivatives (from substitution)
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug design, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Cyclohexanecarboxylic acid, methyl ester
Cyclohexanecarboxylic acid, ethyl ester
Cyclohexanecarboxylic acid, 2-cyano-, methyl ester
Uniqueness: Cyclohexanecarboxylic acid, 2-cyano-, 1,1-dimethylethyl ester is unique due to the presence of the tert-butyl ester group, which provides increased stability and resistance to hydrolysis compared to other esters. This makes it particularly useful in industrial applications where stability is crucial.
Propriétés
IUPAC Name |
tert-butyl 2-cyanocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h9-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZMQRNHSUIJPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCCC1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Fluoro-N-(4-methoxybenzyl)-7-(methoxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8080205.png)






![1-phenyl-1H-iMidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B8080238.png)
![2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethanol](/img/structure/B8080248.png)

![tert-butyl N-[(1S,2R)-2-(4-hydroxyphenyl)cyclopropyl]carbamate](/img/structure/B8080260.png)
